Diethyl 5-[({[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple stepsThe final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies of enzyme inhibition and protein binding due to its complex structure and functional groups
Mechanism of Action
The mechanism of action of DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 5-[(2-{[4-(3-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
The uniqueness of DIETHYL 5-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups and the resulting biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity and specificity for certain biological targets .
Properties
Molecular Formula |
C23H22ClN3O5S2 |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
diethyl 5-[[2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H22ClN3O5S2/c1-4-31-21(29)18-13(3)19(22(30)32-5-2)34-20(18)27-17(28)12-33-23-25-11-10-16(26-23)14-6-8-15(24)9-7-14/h6-11H,4-5,12H2,1-3H3,(H,27,28) |
InChI Key |
CBIOQCNSOVDNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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